1-(4-fluorophenyl)-5-oxo-N-(4-(piperidin-1-yl)but-2-yn-1-yl)pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-(4-piperidin-1-ylbut-2-ynyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c21-17-6-8-18(9-7-17)24-15-16(14-19(24)25)20(26)22-10-2-5-13-23-11-3-1-4-12-23/h6-9,16H,1,3-4,10-15H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTITYHBWOUYJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-fluorophenyl)-5-oxo-N-(4-(piperidin-1-yl)but-2-yn-1-yl)pyrrolidine-3-carboxamide , also referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . It features a pyrrolidine core substituted with a fluorophenyl group and a piperidinyl moiety, which contributes to its biological activity.
Antibacterial and Antifungal Properties
Recent studies have highlighted the antibacterial and antifungal activities of pyrrolidine derivatives, including those similar to our compound. In vitro tests have demonstrated that certain pyrrolidine derivatives inhibit the growth of various pathogenic bacteria and fungi. For instance, compounds with halogen substituents showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
The exact mechanism of action for this compound remains under investigation. However, compounds with similar structures often interact with specific protein targets via hydrogen bonding and hydrophobic interactions. This interaction can modulate enzymatic activity or receptor binding, leading to altered cellular responses .
Case Studies
- Study on Pyrrolidine Derivatives : A study evaluated the antibacterial efficacy of several pyrrolidine derivatives against multidrug-resistant bacterial strains. The results indicated that modifications in the piperidine ring significantly enhanced antibacterial potency, suggesting that our compound may similarly benefit from structural optimizations .
- Pyrrole-Based Compounds : Research on pyrrole derivatives has shown promising antituberculosis activity. Compounds with structural similarities to our target exhibited MIC values as low as 5 µM against Mycobacterium tuberculosis, indicating that modifications in the pyrrolidine structure could yield potent antimycobacterial agents .
Data Table: Biological Activities of Related Compounds
Chemical Reactions Analysis
Core Pyrrolidinone Formation
-
Friedel-Crafts acylation introduces the fluorophenyl group to the pyrrolidine backbone.
-
α-Halogenation (bromination) at the ketone position using bromine with AlCl₃ catalysis (yield >90%) .
-
Nucleophilic substitution with piperidine derivatives under basic conditions to install the but-2-yn-1-yl-piperidine moiety .
Coupling Reactions
-
Amide bond formation between the pyrrolidine-3-carboxylic acid and the substituted aniline occurs via EDCl/HOBt-mediated coupling .
-
Alkyne functionalization employs Sonogashira or Stille cross-coupling for tailored substitutions .
Chemical Stability and Reactivity
The compound exhibits distinct reactivity patterns based on functional groups:
Pyrrolidinone Ring Modifications
-
Reduction : LiAlH₄ reduces the lactam to a pyrrolidine (yield: 70–85%).
-
Oxidation : H₂O₂/TFAA oxidizes the α-carbon to a ketone derivative .
Alkyne Transformations
-
Hydrogenation : H₂/Pd-C converts the alkyne to a cis-alkane (selectivity >95%).
-
Nucleophilic addition : Grignard reagents add across the triple bond .
Piperidine Functionalization
-
Mitsunobu reaction : Introduces hydroxyl groups using DIAD/Ph₃P .
-
Quaternary ammonium salt formation : Reacts with methyl iodide (KI, DMF).
Catalytic and Stereochemical Considerations
-
Enantioselective synthesis employs chiral auxiliaries (e.g., Evans oxazolidinones) to control the pyrrolidine stereochemistry .
-
Pd-catalyzed cross-coupling optimizes alkyne-aryl bond formation (TON: 1,200–1,500) .
Degradation Pathways
-
Hydrolytic degradation : Dominant under physiological conditions (pH 7.4, 37°C), cleaving the amide bond (t₁/₂: 12–24 hr) .
-
Photodegradation : UV exposure (254 nm) induces fluorophenyl ring cleavage .
Key Research Findings
-
Reaction efficiency : Amide coupling achieves >85% yield with EDCl/HOBt vs. <60% with DCC .
-
Stability data :
Industrial-Scale Optimization
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
The furan-pyrazolo-pyridinone analog () introduces steric bulk, which may reduce solubility but improve target binding specificity.
Structural Rigidity :
- The alkyne spacer in the target compound imposes conformational rigidity, contrasting with the flexible methylene linkers in analogs like the pyridinyl derivative (). This could stabilize bioactive conformations.
Pharmacokinetic Implications :
- Pibrentasvir (), though structurally distinct, shares a 4-fluorophenylpiperidine motif with the target compound. Its macrocyclic design improves metabolic stability but limits oral absorption due to high molecular weight.
Metabolic Stability :
- Thiadiazole () and pyridine () rings may undergo cytochrome P450-mediated oxidation, whereas the piperidine in the target compound could act as a metabolic soft spot, depending on substitution patterns.
Q & A
Q. Optimization Strategies :
-
Temperature control : Lowering reaction temperatures during coupling steps reduces side-product formation (e.g., hydrolysis of the alkyne group) .
-
Catalyst screening : Palladium or copper catalysts improve alkyne-amine coupling efficiency .
-
Yield data :
Step Yield (%) Conditions Cyclization 65–75 0°C, 12 h Coupling 50–60 RT, 24 h
How can structural contradictions between spectroscopic data (NMR, IR) and computational predictions be resolved?
Advanced Research Question
Discrepancies often arise in the interpretation of amide carbonyl stretching (IR) and proton splitting patterns (NMR). Methodological approaches include:
X-ray crystallography : Definitive confirmation of stereochemistry and bond angles (e.g., torsion angles in the piperidine-alkyne chain) .
DFT calculations : Compare computed NMR/IR spectra (using Gaussian or ORCA) with experimental data to identify conformational flexibility .
Dynamic NMR : Variable-temperature NMR can resolve overlapping signals caused by rotameric equilibria in the carboxamide group .
Q. Case Study :
- Observed IR shift : A carbonyl peak at 1680 cm⁻¹ (vs. predicted 1700 cm⁻¹) may indicate hydrogen bonding. X-ray data from analogous compounds (e.g., ) show intermolecular H-bonding between the amide and fluorophenyl groups .
What in vitro assays are recommended for evaluating biological activity, given its structural features?
Basic Research Question
The compound’s fluorophenyl and piperidine-alkyne motifs suggest potential kinase or GPCR modulation. Key assays include:
Kinase inhibition : ATP-binding site competition assays (e.g., using TR-FRET technology) .
Cellular permeability : Caco-2 monolayer studies with LC-MS quantification to assess logP and efflux ratios .
Cytotoxicity : MTT assays against HEK-293 or HepG2 cells to establish IC₅₀ values .
Q. Data Interpretation :
How can computational modeling predict metabolic stability and potential reactive intermediates?
Advanced Research Question
Metabolite prediction : Use Schrödinger’s Metabolite or GLORYx to identify oxidation sites (e.g., piperidine N-dealkylation or alkyne epoxidation) .
Reactive intermediates :
- Cytochrome P450 interactions : Molecular docking (AutoDock Vina) to assess binding to CYP3A4/2D6 .
- Glutathione adduct formation : Simulate thiol reactivity of electrophilic intermediates using DFT .
Q. Case Study :
- Piperidine N-oxidation : Predicted to form a stable hydroxylamine intermediate (ΔG = -12.3 kcal/mol), validated by LC-MS/MS in microsomal incubations .
What strategies mitigate safety risks during synthesis (e.g., handling reactive intermediates)?
Basic Research Question
Alkyne handling : Use inert atmosphere (N₂/Ar) to prevent explosive polymerization .
Toxic byproducts : Monitor for nitrosamines (via GC-MS) during amine coupling steps .
Storage : Store at -20°C under desiccation to prevent hydrolysis of the carboxamide group .
Q. Safety Protocols :
- PPE : Nitrile gloves, face shields, and fume hoods for steps involving volatile bases (e.g., piperidine) .
How can reaction scalability be improved without compromising enantiomeric purity?
Advanced Research Question
Flow chemistry : Continuous-flow systems reduce exothermic risks in cyclization steps (see for analogous optimizations) .
Chiral resolution : Use immobilized lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures .
Q. Process data :
| Parameter | Lab Scale (mg) | Pilot Scale (kg) |
|---|---|---|
| Yield | 60% | 55% |
| Purity | 98% | 97% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
